Mesoprazine

Description

Historical Context of s-Triazine Chemistry and Related Compounds

The history of s-triazines dates back to the 19th century, but their prominence in chemical research surged in the mid-20th century with the discovery of their potent herbicidal properties. The parent compound, 1,3,5-triazine (B166579), is a six-membered heterocyclic aromatic ring with three nitrogen atoms and three carbon atoms. researchgate.net The development of chlorotriazines, such as atrazine (B1667683) and simazine (B1681756), in the 1950s revolutionized weed control in agriculture. researchgate.netresearchgate.net These compounds are synthesized through the sequential nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). nih.gov The reactivity of the chlorine atoms allows for the introduction of various functional groups, leading to a diverse library of triazine derivatives with a wide range of biological activities. nih.gov

The mode of action for most triazine herbicides is the inhibition of photosynthesis in susceptible plants. researchgate.net This discovery spurred extensive research into the structure-activity relationships of s-triazine derivatives, aiming to develop compounds with improved efficacy, selectivity, and environmental profiles.

Research Significance and Current Status of Mesoprazine Studies

The research significance of this compound primarily lies in its identity as a chlorotriazine herbicide. While specific research dedicated exclusively to this compound is limited in publicly available literature, its importance can be understood within the context of the broader class of triazine herbicides. These herbicides are crucial for managing weed populations, including those that have developed resistance to other herbicide classes. researchgate.net

Current research on chlorotriazines, which would encompass compounds like this compound, often focuses on several key areas:

Environmental Fate and Degradation: Studies investigate the persistence of these herbicides in soil and water, their degradation pathways, and the formation of metabolites. researchgate.netnih.gov Research has shown that the degradation rate of triazine herbicides can be influenced by soil type and history of atrazine use. researchgate.net

Analytical Methods: The development of sensitive and specific analytical methods for the detection of triazine herbicides and their residues in environmental and food samples is an ongoing area of research. google.com

Herbicidal Activity Spectrum: Research continues to explore the range of weeds controlled by different triazine herbicides and their potential use in combination with other herbicides to manage a broader spectrum of weeds and combat resistance. google.com

While atrazine and simazine have been the subject of extensive research, less common triazines like this compound represent an area for potential further investigation to understand their specific environmental behavior and herbicidal efficacy.

Scope and Objectives of Academic Inquiry on this compound

The academic inquiry into this compound, as a representative chlorotriazine herbicide, is driven by the need for effective and environmentally responsible weed management strategies. The primary objectives of such research would include:

Synthesis and Characterization: The development of efficient and sustainable synthetic routes for this compound and related compounds. Detailed characterization using modern analytical techniques is fundamental to understanding their chemical properties.

Biological Activity Evaluation: Systematic evaluation of the herbicidal activity of this compound against a wide range of weed species to determine its spectrum of control. This includes comparative studies with other established triazine herbicides.

Environmental Impact Assessment: Investigation into the persistence, mobility, and transformation of this compound in various environmental compartments, such as soil and water, to assess its potential ecological impact.

Structure-Activity Relationship (SAR) Studies: Exploration of how modifications to the chemical structure of this compound and other triazines influence their herbicidal potency and selectivity.

While specific, in-depth studies on this compound are not as prevalent as those for atrazine or simazine, the established framework for triazine herbicide research provides a clear roadmap for future academic investigations into this particular compound.

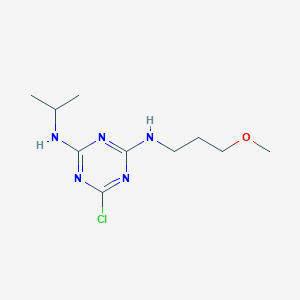

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-N-(3-methoxypropyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18ClN5O/c1-7(2)13-10-15-8(11)14-9(16-10)12-5-4-6-17-3/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMYBBBROJPQQQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC(=NC(=N1)NCCCOC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171290 | |

| Record name | 6-Chloro-N-(3-methoxypropyl)-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1824-09-5 | |

| Record name | Mesoprazine [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001824095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Chloro-N-(3-methoxypropyl)-N′-(1-methylethyl)-1,3,5-triazine-2,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-chloro-4-N-(3-methoxypropyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MESOPRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X8902D4L2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Mesoprazine and Its Analogues

Established Synthetic Pathways for s-Triazines

The cornerstone of s-triazine synthesis is the stepwise nucleophilic substitution of the chlorine atoms on cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). The reactivity of the chlorine atoms is temperature-dependent, allowing for controlled and selective substitution. scholarsresearchlibrary.comrasayanjournal.co.in Generally, the first chlorine atom is displaced at temperatures between 0-5 °C, the second at room temperature (around 25-35 °C), and the third at elevated temperatures (80-110 °C). scholarsresearchlibrary.comrasayanjournal.co.in This differential reactivity is fundamental to the synthesis of unsymmetrically substituted triazines like mesoprazine.

The synthesis typically involves the reaction of cyanuric chloride with various nucleophiles such as amines, alcohols, and hydrazines in the presence of a base to neutralize the liberated hydrochloric acid. scholarsresearchlibrary.comnih.gov For the synthesis of a this compound-like core, the process would involve the sequential reaction of cyanuric chloride with two different amines and a hydrazine (B178648) derivative.

A general synthetic scheme for trisubstituted s-triazines is presented below:

Scheme 1: General Synthesis of Trisubstituted s-Triazines from Cyanuric Chloride

Step 1: Monosubstitution Cyanuric Chloride + Nucleophile 1 (at 0-5 °C) → 2-Substituted-4,6-dichloro-1,3,5-triazine

Step 2: Disubstitution 2-Substituted-4,6-dichloro-1,3,5-triazine + Nucleophile 2 (at 25-35 °C) → 2,4-Disubstituted-6-chloro-1,3,5-triazine

Step 3: Trisubstitution 2,4-Disubstituted-6-chloro-1,3,5-triazine + Nucleophile 3 (at 80-110 °C) → 2,4,6-Trisubstituted-1,3,5-triazine

The choice of solvent and base is crucial for the success of these reactions. Common solvents include acetone, dioxane, and N,N-dimethylformamide (DMF), while bases such as sodium carbonate, triethylamine (B128534) (TEA), or diisopropylethylamine (DIEA) are frequently employed. nih.gov

Novel Synthetic Approaches for the this compound Core Structure

While the traditional stepwise substitution of cyanuric chloride remains a robust method, researchers have explored novel approaches to improve efficiency, yield, and environmental friendliness. These modern techniques often lead to shorter reaction times and milder reaction conditions.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, including the preparation of s-triazine derivatives. nih.gov This method can significantly accelerate the rate of reaction, often leading to higher yields and purity of the final products compared to conventional heating. nih.gov For instance, the third nucleophilic substitution on the triazine ring, which typically requires prolonged heating, can be achieved in minutes under microwave irradiation. nih.gov

Phase Transfer Catalysis (PTC): The use of phase transfer catalysts, such as tetra-n-butylammonium bromide (TBAB), has been shown to enhance the synthesis of 1,3,5-triazines. mdpi.com PTC facilitates the transfer of reactants between different phases (e.g., an aqueous phase and an organic phase), thereby increasing the reaction rate and allowing for the use of a wider range of reaction conditions. mdpi.com

Sonochemical Approach: Ultrasonication is another green and sustainable technique that has been applied to the synthesis of s-triazines. mdpi.com The use of ultrasound can promote the reaction by creating localized high-temperature and high-pressure zones, leading to faster and more efficient synthesis. nih.gov

These novel methods offer significant advantages over traditional synthetic routes and are increasingly being adopted for the synthesis of complex s-triazine derivatives.

Design and Synthesis of this compound Derivatives and Chemical Probes

The functional versatility of the s-triazine core allows for the design and synthesis of a wide array of derivatives and chemical probes with specific properties for various research applications.

Chemical Modification Strategies for Enhanced Molecular Properties

The properties of s-triazine derivatives can be fine-tuned by introducing different substituents onto the triazine ring. This allows for the modulation of characteristics such as solubility, lipophilicity, and biological activity. mdpi.comnih.gov

For example, the introduction of amino acid moieties can enhance the biological compatibility and targeting capabilities of the resulting compounds. nih.gov The synthesis of such derivatives often involves the reaction of a chloro-s-triazine with an amino acid ester in the presence of a base. nih.gov

Furthermore, the incorporation of heterocyclic rings, such as pyrazole (B372694) or triazole, can lead to compounds with unique pharmacological profiles. eurjchem.comnih.gov These can be synthesized by reacting a hydrazino-s-triazine intermediate with appropriate cyclizing agents. nih.gov

A variety of functional groups can be introduced to modify the physicochemical properties of the s-triazine core. The following table provides examples of substituents and their potential impact on molecular properties.

| Substituent | Potential Impact on Molecular Properties |

| Alkylamines | Modulates lipophilicity and steric bulk |

| Morpholine/Piperidine | Increases hydrophilicity and can influence biological activity |

| Anilines | Introduces aromatic interactions and can be a site for further functionalization |

| Amino Acids | Enhances biocompatibility and allows for peptide-based targeting |

| Heterocycles (e.g., Pyrazole, Triazole) | Can confer specific biological activities and metal-chelating properties |

Synthesis of Radiolabeled this compound Analogues for Research Applications

Radiolabeled analogues of s-triazines are invaluable tools for in vivo imaging techniques such as Positron Emission Tomography (PET) and for biodistribution studies. researchgate.netnih.govnih.gov The synthesis of these radiolabeled compounds requires specialized techniques to incorporate a radionuclide, such as fluorine-18 (B77423) (¹⁸F) or iodine-125 (B85253) (¹²⁵I), into the molecule.

Radiofluorination: The introduction of ¹⁸F is a common strategy for developing PET tracers. For s-triazine derivatives, this can be achieved through nucleophilic substitution of a suitable leaving group (e.g., a tosylate or a nitro group) with [¹⁸F]fluoride. researchgate.net The synthesis of the precursor molecule is a critical step and must be designed to allow for efficient and rapid radiolabeling in the final step. Microfluidic radiolabeling techniques have been developed to improve the efficiency and specific activity of the resulting radiotracers. nih.gov

Radioiodination: Radioiodination, often with ¹²⁵I or ¹³¹I, is another important method for radiolabeling. This can be accomplished through electrophilic substitution on an activated aromatic ring or via a precursor containing a tin or boron moiety (Stille or Suzuki coupling). nih.gov The resulting radioiodinated compounds can be used for in vitro assays and in vivo biodistribution studies. nih.gov

The following table summarizes some key aspects of radiolabeled s-triazine synthesis.

| Radionuclide | Labeling Method | Precursor Requirement | Application |

| ¹⁸F | Nucleophilic Substitution | Molecule with a good leaving group (e.g., tosylate, nitro) | Positron Emission Tomography (PET) Imaging |

| ¹²⁵I / ¹³¹I | Electrophilic Substitution / Stannyl or boronyl precursor | Activated aromatic ring or a tin/boron-containing precursor | Biodistribution studies, in vitro assays, SPECT imaging |

| ⁶⁴Cu | Chelation | Conjugate with a chelator like DOTA | Positron Emission Tomography (PET) Imaging |

Molecular Mechanism of Action Investigations of Mesoprazine

Exploration of Molecular Targets and Binding Interactions

The therapeutic and pharmacological effects of Mesoprazine are rooted in its ability to bind to specific molecular targets within the central nervous system. Its profile is characterized by high-affinity interactions with key neurotransmitter receptors.

This compound exhibits a strong binding affinity for several classes of neurotransmitter receptors, with a particularly potent interaction at dopamine (B1211576) D2 receptors. nih.gov It also engages with various serotonin (B10506) (5-HT) receptor subtypes. This multi-receptor profile is a hallmark of many phenothiazine (B1677639) antipsychotic agents. nih.govnih.gov

Research into the stereoisomers of this compound has revealed that the stereochemistry of the sulfoxide (B87167) group is a critical determinant of its binding affinity and functional activity. nih.gov Two of its four stereoisomers demonstrate potent binding to D2 receptors and act as functional antagonists. nih.gov These isomers also show a moderate affinity for 5-HT2A and D3 receptors. nih.gov A third isomer lacks significant D2 receptor binding but retains moderate affinity for 5-HT2A and D3 receptors, while the fourth isomer has poor affinity for all tested receptors. nih.gov This highlights the stereospecific nature of the ligand-receptor dynamics.

The binding affinity, represented by the inhibition constant (Ki), quantifies the concentration of a ligand required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity. The functional activity, represented by the IC50 value, measures the concentration of an antagonist required to inhibit a specific biological response by 50%.

Below is a summary of the receptor binding affinities for the most active stereoisomers of this compound.

Table 1: Receptor Binding Profile of Active this compound (Mesoridazine) Stereoisomers This table is interactive. You can sort and filter the data.

| Receptor Subtype | Binding Affinity (Ki) | Functional Activity (IC50) | Receptor Family |

|---|---|---|---|

| Dopamine D2 | < 3 nM | ≤ 10 nM | Dopamine |

| Serotonin 5-HT2A | Moderate Affinity | Not Specified | Serotonin |

While the primary mechanism of this compound is receptor antagonism, many psychoactive compounds also exert their effects through the inhibition of specific enzymes.

Specific data on the inhibition of enzymes by this compound is limited in the available literature. However, a relevant target for many centrally acting drugs is Acetylcholinesterase (AChE). nih.gov AChE is a critical enzyme in the nervous system responsible for the rapid hydrolysis of the neurotransmitter acetylcholine (B1216132) into choline (B1196258) and acetate (B1210297) in the synaptic cleft, thereby terminating cholinergic neurotransmission. nih.govnih.gov Inhibition of AChE leads to an accumulation of acetylcholine, enhancing its effects at cholinergic receptors. nih.gov This mechanism is the basis for treatments of conditions like myasthenia gravis and Alzheimer's disease. nih.gov

The potency of an enzyme inhibitor is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Enzyme inhibition can be classified into several types, primarily reversible (competitive, non-competitive, uncompetitive) and irreversible. uobaghdad.edu.iqlibretexts.org

Competitive Inhibition: The inhibitor resembles the substrate and competes for the same active site on the enzyme. This type of inhibition can be overcome by increasing the substrate concentration. libretexts.org It increases the apparent Michaelis constant (Km) but does not change the maximum reaction velocity (Vmax). khanacademy.org

Non-competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency. libretexts.org Non-competitive inhibition reduces Vmax but does not affect Km. khanacademy.org

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate (ES) complex, not to the free enzyme. libretexts.org This form of inhibition reduces both Vmax and Km. khanacademy.org

These kinetic profiles can be distinguished using graphical methods like the Lineweaver-Burk plot, which plots the inverse of reaction velocity (1/V) against the inverse of substrate concentration (1/[S]). khanacademy.orgyoutube.com

Table 2: Effects of Reversible Inhibitors on Enzyme Kinetic Parameters This table is interactive. You can sort and filter the data.

| Inhibition Type | Effect on Vmax | Effect on Km | Lineweaver-Burk Plot Interpretation |

|---|---|---|---|

| Competitive | Unchanged | Increases | Lines intersect at the y-axis |

| Non-competitive | Decreases | Unchanged | Lines intersect at the x-axis |

Enzyme Inhibition Kinetics and Mechanism

Cellular and Subcellular Pharmacological Studies (in vitro)

The binding of this compound to its target receptors initiates a cascade of intracellular events that alter cellular function. These downstream effects are the ultimate mediators of the drug's pharmacological profile.

This compound's antagonism of D2 and 5-HT2A receptors directly modulates key intracellular signaling pathways.

Dopamine D2 Receptor Signaling: D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors typically inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP decreases the activity of Protein Kinase A (PKA). By acting as an antagonist, this compound blocks these effects, thereby preventing the dopamine-induced inhibition of this pathway.

Serotonin 5-HT2A Receptor Signaling: The 5-HT2A receptor is a GPCR that primarily couples to Gq/11 proteins. nih.gov Activation of this receptor stimulates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). As an antagonist, this compound blocks the serotonin-induced activation of this pathway, preventing the generation of these second messengers. nih.gov

The modulation of these primary signaling pathways can have broader consequences on cellular function by influencing downstream targets. One such major regulatory network is the mTOR (mechanistic target of rapamycin) pathway, which is a central controller of cell growth, proliferation, and protein synthesis. mdpi.com Signaling cascades initiated by GPCRs can intersect with and influence the PI3K/Akt/mTOR pathway, which plays a pivotal role in neurogenesis and synaptic plasticity. mdpi.com Therefore, by altering the initial signaling events at D2 and 5-HT2A receptors, this compound can indirectly influence long-term cellular processes regulated by networks like mTOR.

Effects on Subcellular Organelles and Processes

There is currently no available scientific literature or research data detailing the effects of this compound on subcellular organelles and processes. Investigations into its potential impact on mitochondria, the endoplasmic reticulum, lysosomes, or its role in processes such as autophagy have not been documented in publicly accessible research.

Table 1: Summary of Research Findings on this compound's Subcellular Effects

| Subcellular Organelle/Process | Effect of this compound | Research Findings |

| Mitochondria | Data Not Available | No studies found. |

| Endoplasmic Reticulum | Data Not Available | No studies found. |

| Lysosomes | Data Not Available | No studies found. |

| Autophagy | Data Not Available | No studies found. |

Structure Activity Relationship Sar Studies of Mesoprazine

Elucidation of Key Pharmacophoric Features

The identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity—is a critical first step in understanding the SAR of a new chemical entity. For a hypothetical Mesoprazine, this would involve synthesizing and testing a series of analogues to pinpoint the key molecular features responsible for its interaction with a biological target.

Key pharmacophoric features for psychoactive pyrazine (B50134) derivatives often include:

A basic nitrogen atom: This is typically part of a piperazine or a similar aliphatic cyclic amine, which is protonated at physiological pH and forms an ionic bond with an acidic residue in the receptor's binding pocket.

An aromatic or heteroaromatic ring system: This feature often engages in π-π stacking or hydrophobic interactions with the target protein. The nature and substitution pattern of this ring can significantly influence potency and selectivity.

A linker: This connects the basic nitrogen and the aromatic moiety. The length and flexibility of this linker are crucial for orienting the key functional groups correctly within the binding site.

Hydrogen bond donors and acceptors: Functional groups capable of forming hydrogen bonds can provide additional affinity and specificity.

A systematic modification of these features in this compound analogues would allow researchers to map the pharmacophore. For instance, altering the basicity of the nitrogen, changing the size and electronic properties of the aromatic ring, and varying the linker length would reveal which elements are indispensable for activity.

Correlation Between Molecular Structure and Biological Activity in Model Systems

To establish a clear correlation between the molecular structure of this compound and its biological activity, a series of compounds would be synthesized and evaluated in relevant in vitro and in vivo model systems. The data from these assays would be crucial for building a comprehensive SAR profile.

An example of how structural modifications might influence activity is presented in the interactive table below. This hypothetical data illustrates the potential impact of substituting different groups on a core this compound structure.

| Compound ID | R1 Group | R2 Group | In Vitro Potency (IC50, nM) | In Vivo Efficacy (% response) |

| This compound | -OCH3 | -H | 15 | 75 |

| Analogue 1 | -Cl | -H | 25 | 60 |

| Analogue 2 | -OCH3 | -Cl | 10 | 85 |

| Analogue 3 | -CH3 | -H | 50 | 40 |

Note: This data is hypothetical and for illustrative purposes only.

From this hypothetical data, one could infer that a methoxy group at the R1 position and a chlorine atom at the R2 position (Analogue 2) enhance both in vitro potency and in vivo efficacy compared to the parent this compound. Conversely, replacing the methoxy group with a methyl group (Analogue 3) appears to be detrimental to activity. These findings would guide the design of future analogues.

Stereochemical Influences on Molecular Interactions (e.g., Sulfoxide (B87167) Stereochemistry)

Stereochemistry plays a pivotal role in the interaction of a drug molecule with its biological target, which is itself chiral. If this compound or its metabolites contain a stereocenter, such as a chiral carbon or a sulfoxide group, it is highly probable that the different stereoisomers will exhibit different pharmacological activities.

For instance, methionine, an amino acid, can be oxidized to form two diastereomers of methionine sulfoxide: methionine-S-sulfoxide and methionine-R-sulfoxide nih.govnih.govresearchgate.net. These stereoisomers are acted upon by different enzymes in the body nih.govnih.govresearchgate.net. Similarly, if this compound were to contain a sulfoxide group, the (R)- and (S)-enantiomers could have distinct potencies, efficacies, and metabolic fates. The differential activity of stereoisomers often arises from one enantiomer having a better three-dimensional fit within the receptor's binding site.

A detailed investigation would involve the separation of the enantiomers and their individual testing in biological assays. This would determine if one enantiomer is more active (the eutomer) and the other is less active or inactive (the distomer).

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.govnih.gov.

To develop a predictive QSAR model for this compound analogues, a dataset of compounds with their corresponding biological activities would be required. For each compound, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as:

Electronic properties: (e.g., partial charges, dipole moment)

Steric properties: (e.g., molecular volume, surface area)

Hydrophobic properties: (e.g., logP)

Topological properties: (e.g., connectivity indices)

Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms, a mathematical equation is derived that correlates the descriptors with the biological activity nih.govnih.govfrontiersin.org. A robust QSAR model would have high statistical significance and predictive power, validated through internal and external validation techniques frontiersin.org.

A validated QSAR model serves as a powerful tool for the rational design of new this compound analogues with potentially improved activity. By inputting the structures of virtual (unsynthesized) compounds into the QSAR model, their biological activity can be predicted without the need for immediate synthesis and testing. This in silico screening allows medicinal chemists to prioritize the synthesis of compounds that are most likely to have the desired pharmacological profile, thereby saving time and resources. The insights gained from the descriptors in the QSAR model can also provide a deeper understanding of the key structural features that govern the activity of this compound derivatives.

Environmental and Biological Fate of Mesoprazine in Non Target Systems

Microbial Degradation Pathways in Environmental Matrices

The microbial breakdown of s-triazine herbicides, including compounds structurally similar to mesoprazine, is a key process in their environmental dissipation. nih.govusda.gov This degradation is primarily carried out by specific microbial communities that have the enzymatic machinery to break down the stable triazine ring.

The initial and often rate-limiting step in the aerobic microbial degradation of many s-triazine herbicides is the hydrolytic removal of the chlorine atom from the triazine ring. This crucial step is catalyzed by specific enzymes, most notably atrazine (B1667683) chlorohydrolase (AtzA) and triazine hydrolase (TrzN). nih.govnih.gov

AtzA: This enzyme, encoded by the atzA gene, was first identified in Pseudomonas sp. strain ADP. nih.gov It catalyzes the hydrolytic dechlorination of atrazine to hydroxyatrazine. nih.gov While AtzA exhibits high specificity for atrazine, its activity on other s-triazines, likely including this compound, is a key area of research. Studies have shown that AtzA is a metalloenzyme that can be less active but capable of both deamination and dehalogenation depending on specific amino acid residues. nih.gov

TrzN: Encoded by the trzN gene, this enzyme also facilitates the hydrolytic dechlorination of s-triazines. nih.gov TrzN generally displays a broader substrate range compared to AtzA, suggesting it may be effective in degrading a wider variety of s-triazine compounds. nih.gov The presence of either atzA or trzN in soil microorganisms is a strong indicator of their capacity to degrade these herbicides. nih.gov

The subsequent steps in the degradation pathway involve the sequential removal of the ethyl and isopropyl side chains by other enzymes in the atz and trz families, such as AtzB and AtzC, leading to the formation of cyanuric acid. nih.gov Cyanuric acid is then further mineralized to ammonia (B1221849) and carbon dioxide by the action of AtzD, AtzE, and AtzF. nih.gov While this pathway is well-established for atrazine, further research is needed to confirm the specific intermediates and the precise sequence of enzymatic reactions in the degradation of this compound.

Table 1: Key Enzymes in s-Triazine Degradation and Their Known Substrates

| Enzyme | Gene | Function | Known Substrates |

| Atrazine chlorohydrolase | atzA | Hydrolytic dechlorination | Atrazine, Simazine (B1681756) |

| Triazine hydrolase | trzN | Hydrolytic dechlorination | Atrazine, Ametryn |

| Hydroxyatrazine ethylaminohydrolase | atzB | Deamination | Hydroxyatrazine |

| N-isopropylammelide isopropylaminohydrolase | atzC | Deamination | N-isopropylammelide |

| Cyanuric acid amidohydrolase | atzD | Ring cleavage | Cyanuric acid |

This table is based on data for commonly studied s-triazines and serves as a predictive framework for this compound.

The repeated application of s-triazine herbicides can lead to the adaptation of soil microbial communities, resulting in accelerated degradation of these compounds. nih.govresearchgate.net This adaptation is a result of the selection and proliferation of microorganisms that can utilize the s-triazine as a source of nitrogen and/or carbon. nih.gov

The genes responsible for s-triazine degradation, such as the atz and trz gene cassettes, are often located on plasmids. nih.gov This facilitates their horizontal transfer among different bacterial species, contributing to the widespread development of enhanced degradation capabilities in agricultural soils. nih.gov

Cross-adaptation is a phenomenon where exposure to one s-triazine can lead to the enhanced degradation of other related s-triazines. Given the structural similarities between this compound and other s-triazines like atrazine and simazine, it is highly probable that soils with a history of atrazine use would exhibit a more rapid degradation of this compound due to the pre-existing adapted microbial populations. However, the extent of this cross-adaptation would depend on the substrate specificity of the enzymes present in the microbial community.

Non-Enzymatic Transformation Processes in the Environment

In addition to microbial activity, this compound can be transformed in the environment through non-enzymatic processes, primarily hydrolysis and photolysis. mdpi.com These abiotic degradation pathways can occur in soil, water, and on plant surfaces.

Hydrolysis: This is a chemical reaction with water that can lead to the breakdown of the herbicide. The rate of hydrolysis is significantly influenced by pH and temperature. nih.gove3s-conferences.org For many s-triazines, hydrolysis is catalyzed by acidic or alkaline conditions. nih.gov In neutral pH environments, the hydrolysis rate is generally slow. The presence of certain soil components, such as humic acids and clay minerals, can also catalyze the hydrolysis of s-triazines. usda.govnih.gov

Photolysis: The degradation of this compound can also be driven by sunlight, particularly in the UV spectrum. Photolysis is most significant for herbicide residues on soil surfaces and in the upper layers of water bodies. The rate and products of photolysis can be influenced by the presence of photosensitizing agents in the environment, such as dissolved organic matter.

Table 2: Factors Influencing Non-Enzymatic Degradation of s-Triazines

| Process | Influencing Factors | Environmental Compartment |

| Hydrolysis | pH, Temperature, Soil Composition (clays, organic matter) | Soil, Water |

| Photolysis | Light Intensity (UV), Photosensitizers (e.g., humic substances) | Soil Surface, Surface Water |

This table outlines general principles for s-triazines; specific rate constants for this compound require further investigation.

Metabolite Identification and Characterization in Non-Target Organisms/Systems

The transformation of this compound, whether through microbial or abiotic pathways, results in the formation of various metabolites. Identifying and characterizing these breakdown products is essential, as they may have their own toxicological and environmental profiles.

In microbial degradation, the primary initial metabolite of chlorinated s-triazines is typically the hydroxylated analog. nih.gov For this compound, this would likely be hydroxythis compound. Subsequent dealkylation steps would lead to de-ethyl and de-isopropyl metabolites. cdc.gov A key intermediate in the complete mineralization of s-triazines is cyanuric acid. nih.gov

In non-target organisms, such as aquatic life, the metabolism of s-triazines can also occur. The specific metabolites formed can vary depending on the organism and the enzymes involved. Analytical techniques such as liquid chromatography coupled with mass spectrometry (LC-MS/MS) are crucial for the detection and quantification of these metabolites in environmental and biological samples. nih.govcsic.es

Advanced Analytical and Research Methodologies in Mesoprazine Studies

Spectroscopic Techniques for Structural Elucidation and Interaction Analysis

Spectroscopic methods play a role in the analysis of Mesoprazine, particularly for product analysis and residue determination. Infrared (IR) spectroscopy has been employed for the analysis of the this compound product itself. scribd.com For the determination of this compound residues, ultraviolet (UV) spectroscopy has been utilized. scribd.com These techniques provide information based on the interaction of electromagnetic radiation with the molecule, allowing for identification and quantification based on characteristic absorption or transmission patterns.

Chromatographic and Mass Spectrometric Methods for Quantitation and Metabolite Profiling

Chromatographic techniques coupled with mass spectrometry are essential for the separation, identification, and quantification of this compound in complex samples, as well as for the profiling of its metabolites. Liquid chromatography-mass spectrometry (LC-MS) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) have been applied to the analysis of this compound and related compounds. epo.orgepo.orgmeasurlabs.com Gas chromatography-mass spectrometry (GC-MS) is another technique used in the analysis of this class of chemicals. core.ac.uk

More specifically, liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers enhanced sensitivity and selectivity for the quantification of triazine compounds and their metabolites in various matrices, including biological samples. scribd.comshimadzu.com For instance, a method utilizing LC-MS/MS was developed and validated for the assay of mesoridazine, a compound related to this compound, in rat plasma. scribd.com This method involved simple protein precipitation for sample preparation and injection onto an LC-MS/MS system for quantification. scribd.com Separation was achieved using a reversed-phase C18 column with a mobile phase composed of ammonium (B1175870) formate (B1220265) in water and acetonitrile (B52724), employing a linear gradient system. scribd.com Detection was performed in positive-ion mode using multiple-reaction monitoring (MRM), tracking specific ion transitions. scribd.com For mesoridazine, the monitored transition was m/z 387>126. scribd.com Such LC-MS/MS methods demonstrate high specificity, linearity, precision, and accuracy within relevant concentration ranges. scribd.com

These hyphenated techniques are also crucial for metabolite profiling, enabling the identification and analysis of transformation products of this compound in environmental or biological systems. shimadzu.commetabolomicscentre.casilantes.comfrontiersin.orgmetabolon.com The ability of MS, particularly high-resolution accurate mass (HRAM) MS and tandem MS (MS/MS), to provide accurate mass and fragmentation data is vital for the confident identification and structural characterization of metabolites. silantes.comthermofisher.com

Below is a representative data table illustrating typical parameters that might be employed in a chromatographic and mass spectrometric method for analyzing compounds related to this compound, based on the cited example for mesoridazine:

| Parameter | Detail | Source |

| Technique | LC-MS/MS | scribd.com |

| Sample Matrix | Rat Plasma (example for related compound Mesoridazine) | scribd.com |

| Sample Preparation | Protein precipitation | scribd.com |

| Chromatography Column | Reversed-phase C18 | scribd.com |

| Mobile Phase | 10mM ammonium formate in water and acetonitrile (linear gradient) | scribd.com |

| Ionization Mode | Positive-ion mode | scribd.com |

| Detection Mode | Multiple-reaction monitoring (MRM) | scribd.com |

| Monitored Transition | m/z 387>126 (example for related compound Mesoridazine) | scribd.com |

| Linearity Range | 0.001-4 μg/ml (example for related compound Mesoridazine) | scribd.com |

| Correlation Coefficient (R²) | >0.999 (example for related compound Mesoridazine) | scribd.com |

Advanced Imaging Techniques for Spatiotemporal Distribution in Model Systems

Research into the spatiotemporal distribution of this compound in model systems using advanced imaging techniques was not found within the scope of the conducted literature search. While imaging techniques are increasingly used in various scientific disciplines to visualize the distribution and behavior of compounds, specific applications involving this compound in model systems were not identified in the search results.

Future Perspectives and Emerging Research Avenues for Mesoprazine

Development of Next-Generation Analogues with Tuned Molecular Properties

The development of next-generation analogues of Mesoprazine is a key area for future research. This involves modifying the chemical structure of this compound to optimize its properties for specific applications, potentially in pest control or other industrial uses, while addressing potential limitations of the parent compound. Research in this area would likely focus on tuning molecular properties such as efficacy, selectivity towards target organisms, persistence in different environments, and metabolic pathways.

Analogue development is a common practice in agrochemistry to improve the performance and environmental profile of active compounds scribd.comgoogleapis.com. For triazine herbicides like this compound, this could involve structural modifications to alter factors such as solubility, volatility, and susceptibility to degradation unl.edu. The aim is to create compounds that are more effective at lower application rates, have a more favorable environmental dissipation profile, or exhibit reduced impact on non-target organisms. The need for enhanced efficacy and broadened applicability of herbicide compounds through formulation and potentially analogue development is an ongoing area of research googleapis.com.

Future research may involve high-throughput screening and synthesis of libraries of this compound derivatives. google.comepo.orggoogleapis.com These efforts would be guided by an understanding of how structural changes influence interaction with biological targets and environmental factors.

Integration of Omics Technologies in Mechanistic Research

The application of omics technologies represents a significant emerging research avenue for understanding the mechanisms of action and interaction of this compound with biological systems at a molecular level. While not specifically documented for this compound, omics approaches (such as genomics, proteomics, and metabolomics) are increasingly utilized in studying the effects of chemical compounds on organisms and ecosystems foreum.orgbritannica.comoxfordglobal.comfrontiersin.org.

Integrating omics technologies could provide detailed insights into:

Target Interaction: Identifying specific proteins or pathways in target organisms (e.g., weeds) that are affected by this compound. Proteomics could reveal changes in protein expression upon exposure, while metabolomics could highlight altered metabolic pathways. britannica.com

Non-target Effects: Assessing the impact of this compound on non-target organisms, including beneficial microbes in the soil or aquatic life. Metagenomics and metaproteomics could characterize changes in microbial communities and their functions in the presence of the compound.

Biotransformation Pathways: Elucidating the specific enzymes and genes involved in the microbial degradation of this compound in the environment. Genomics and transcriptomics of degrading microorganisms could identify key genetic determinants of biotransformation. unl.edu

Such research would generate large datasets requiring advanced bioinformatics for analysis britannica.comoxfordglobal.com. This mechanistic understanding is crucial for the rational design of safer and more effective analogues and for developing targeted remediation strategies.

Exploration of Novel Environmental Remediation Strategies

Given that this compound is a chemical compound used in agricultural contexts googleapis.comgoogle.comgoogle.comscribd.comepo.orggoogleapis.comgoogleapis.comoapi.intgoogle.comgoogleapis.comjustia.com, its presence and persistence in the environment are potential areas of concern, necessitating the exploration of novel environmental remediation strategies. Research into the dissipation of s-triazines, the class to which this compound belongs, has been ongoing unl.edu.

Future research will likely focus on developing and enhancing methods to remove or degrade this compound in contaminated soil and water. This aligns with broader efforts in environmental remediation targeting emerging chemical contaminants, including pesticides nih.govmdpi.comfrontiersin.orguoeld.ac.keresearchgate.net.

Potential novel strategies include:

Enhanced Bioremediation: Identifying and optimizing microbial strains or consortia with a high capacity for this compound degradation. This could involve enriching native microbial populations or introducing exogenous degrading microbes. unl.eduresearchgate.net

Phytoremediation: Investigating the use of plants that can absorb, translocate, or metabolize this compound.

Advanced Oxidation Processes (AOPs): Developing or adapting chemical oxidation techniques to break down this compound in water. mdpi.com

Adsorption Technologies: Exploring novel adsorbent materials for the removal of this compound from contaminated water sources. mdpi.com

Research findings on the degradation pathways of related s-triazines, such as atrazine (B1667683), provide a foundation for understanding how this compound might be broken down in the environment and what strategies could be effective for its remediation unl.edu.

Computational Design of Enhanced Biotransformation Systems

The application of computational design approaches to enhance the biotransformation of this compound represents a cutting-edge research area. This involves using computational tools and algorithms to design or engineer biological systems, primarily enzymes or microbial pathways, for more efficient degradation of the compound nih.govnih.govbiorxiv.orgarchdaily.comwhitearkitekter.com.

Future research in this domain could involve:

Enzyme Engineering: Using computational methods to design enzymes with improved catalytic activity or substrate specificity for this compound degradation. This could involve modifying known enzymes from triazine-degrading pathways unl.edu. nih.govnih.gov

Metabolic Pathway Engineering: Designing or optimizing entire microbial metabolic pathways to enhance the uptake and degradation of this compound. Computational tools can predict optimal genetic modifications to improve pathway flux. nih.gov

Predictive Modeling: Developing computational models to predict the biodegradability of this compound analogues and design structures that are more susceptible to microbial breakdown. frontiersin.org

Computational design offers a rational approach to developing enhanced biotransformation systems, potentially leading to more effective and sustainable methods for managing this compound in the environment. nih.govnih.govbiorxiv.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.